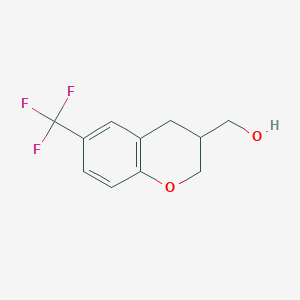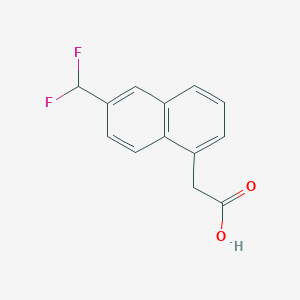
2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid typically involves the introduction of the difluoromethyl group onto the naphthalene ring followed by the attachment of the acetic acid moiety. One common method involves the difluoromethylation of a naphthalene derivative using difluorocarbene reagents. This can be achieved through the reaction of a naphthalene precursor with a difluorocarbene source under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for enzyme activity.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The naphthalene ring provides a rigid scaffold that can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
1-Naphthaleneacetic acid: This compound features a naphthalene ring with an acetic acid moiety but lacks the difluoromethyl group.
Naphthalen-1-yl-selenyl acetic acid: This derivative includes a selenium atom, providing different chemical properties and reactivity.
Uniqueness: 2-(6-(Difluoromethyl)naphthalen-1-yl)acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for studying the influence of fluorine substitution on chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H10F2O2 |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-[6-(difluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)10-4-5-11-8(6-10)2-1-3-9(11)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
InChI Key |
WISXENSRKPOTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


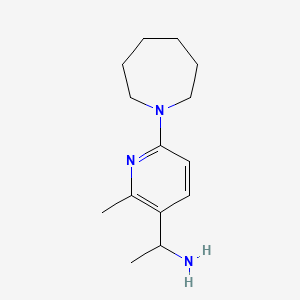
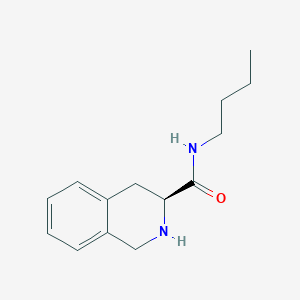
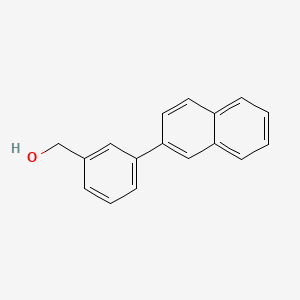
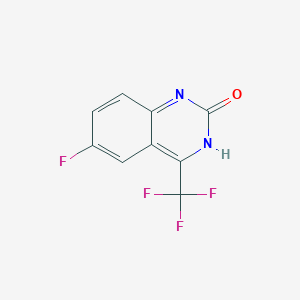
![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

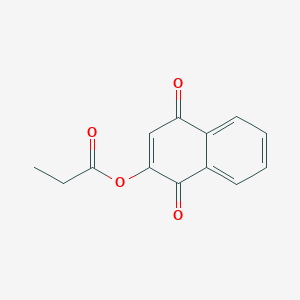


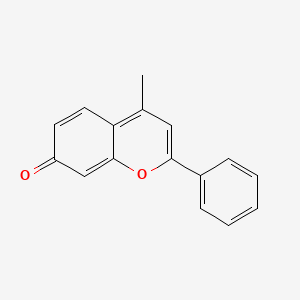
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)


